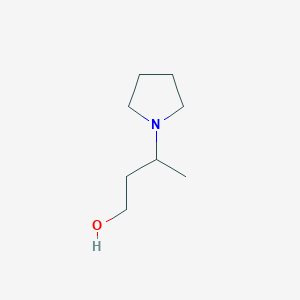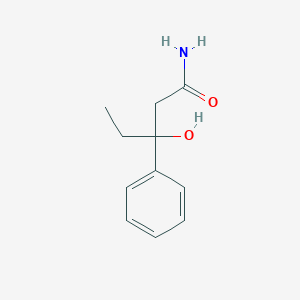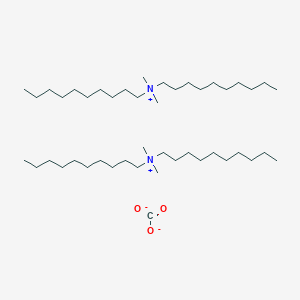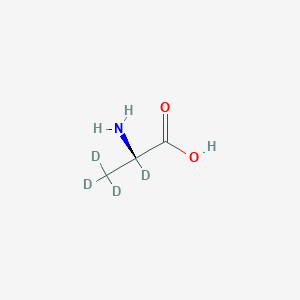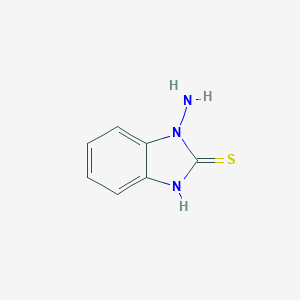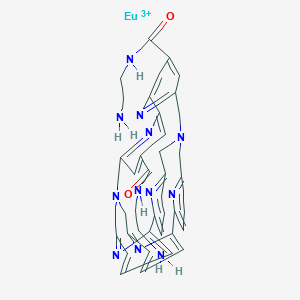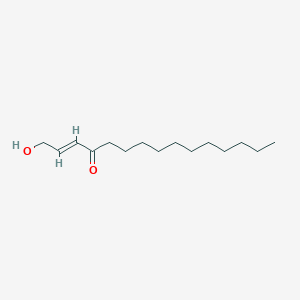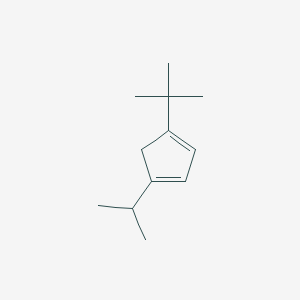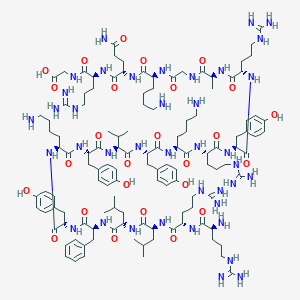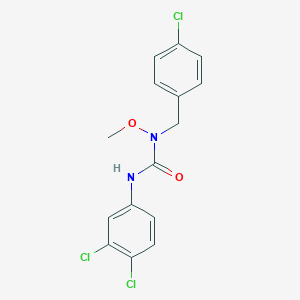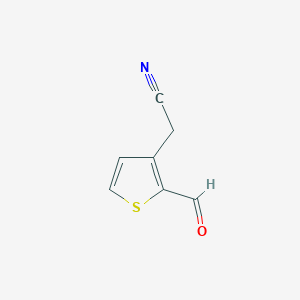
2-(2-Formylthiophen-3-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Formylthiophen-3-yl)acetonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiophene derivative that has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(2-Formylthiophen-3-yl)acetonitrile is not well understood. However, it has been suggested that the compound may interact with various biological targets, including enzymes and receptors, leading to its observed biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
2-(2-Formylthiophen-3-yl)acetonitrile has been found to exhibit interesting biochemical and physiological effects. It has been shown to exhibit antioxidant activity, making it a promising compound for the treatment of various oxidative stress-related disorders. Additionally, it has been found to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-Formylthiophen-3-yl)acetonitrile in lab experiments is its high purity and stability. The compound can be easily synthesized in good yields and high purity, making it a reliable building block for the synthesis of various organic semiconductors. However, one of the main limitations of using 2-(2-Formylthiophen-3-yl)acetonitrile in lab experiments is its relatively high cost, which may limit its use in large-scale applications.
Orientations Futures
There are several future directions for the research on 2-(2-Formylthiophen-3-yl)acetonitrile. One of the most promising directions is the development of new organic semiconductors based on the compound. Additionally, the compound may be further studied for its potential applications in the treatment of various oxidative stress-related disorders and as a potential antimicrobial agent. Further research may also be conducted to better understand the mechanism of action of the compound and to identify new biological targets for the development of new drugs and therapies.
Conclusion:
In conclusion, 2-(2-Formylthiophen-3-yl)acetonitrile is a promising chemical compound that has been extensively studied for its potential applications in scientific research. It has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects. Its potential applications in the field of organic electronics, as well as in the treatment of various oxidative stress-related disorders and as a potential antimicrobial agent, make it a promising compound for future research.
Méthodes De Synthèse
The synthesis of 2-(2-Formylthiophen-3-yl)acetonitrile has been reported using various methods. One of the most commonly used methods involves the reaction of 2-bromo-3-thiophenecarboxaldehyde with acetonitrile in the presence of a base such as potassium carbonate. The reaction yields the desired product in good yields and high purity.
Applications De Recherche Scientifique
2-(2-Formylthiophen-3-yl)acetonitrile has been extensively studied for its potential applications in scientific research. It has been found to exhibit interesting biochemical and physiological effects, making it a promising compound for various applications. One of the most promising applications of 2-(2-Formylthiophen-3-yl)acetonitrile is in the field of organic electronics, where it has been used as a building block for the synthesis of various organic semiconductors.
Propriétés
Numéro CAS |
135737-18-7 |
|---|---|
Nom du produit |
2-(2-Formylthiophen-3-yl)acetonitrile |
Formule moléculaire |
C7H5NOS |
Poids moléculaire |
151.19 g/mol |
Nom IUPAC |
2-(2-formylthiophen-3-yl)acetonitrile |
InChI |
InChI=1S/C7H5NOS/c8-3-1-6-2-4-10-7(6)5-9/h2,4-5H,1H2 |
Clé InChI |
CMHMRJASMKQBCQ-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1CC#N)C=O |
SMILES canonique |
C1=CSC(=C1CC#N)C=O |
Synonymes |
3-Thiopheneacetonitrile, 2-formyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





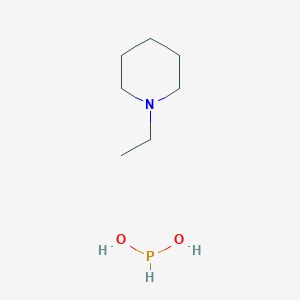
![2-[(2-Chloroacetyl)-ethylamino]butanoic acid](/img/structure/B136936.png)
